molecular formula C30H56B2O4 B13134317 Boronic acid, (2,5-didodecyl-1,4-phenylene)bis- CAS No. 130870-16-5

Boronic acid, (2,5-didodecyl-1,4-phenylene)bis-

Cat. No.: B13134317
CAS No.: 130870-16-5
M. Wt: 502.4 g/mol
InChI Key: DJEMIKQUMRVMLD-UHFFFAOYSA-N
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Description

(2,5-Didodecyl-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of aromatic diboronic acids. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with two dodecyl chains at the 2 and 5 positions. The presence of long alkyl chains imparts unique physical and chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Didodecyl-1,4-phenylene)diboronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (2,5-Didodecyl-1,4-phenylene)diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Didodecyl-1,4-phenylene)diboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic acid groups can be oxidized to form the corresponding phenols.

    Esterification: The boronic acid groups can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Esterification: Alcohols (e.g., methanol) and acid catalysts.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(2,5-Didodecyl-1,4-phenylene)diboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Didodecyl-1,4-phenylene)diboronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Difluoro-1,4-phenylene)diboronic acid
  • (2,5-Dimethoxy-1,4-phenylene)diboronic acid
  • (2,5-Dichloro-1,4-phenylene)diboronic acid

Uniqueness

(2,5-Didodecyl-1,4-phenylene)diboronic acid is unique due to the presence of long dodecyl chains, which impart hydrophobic characteristics and influence its solubility and self-assembly properties. This makes it particularly useful in the design of amphiphilic molecules and materials with specific surface properties .

Properties

CAS No.

130870-16-5

Molecular Formula

C30H56B2O4

Molecular Weight

502.4 g/mol

IUPAC Name

(4-borono-2,5-didodecylphenyl)boronic acid

InChI

InChI=1S/C30H56B2O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32(35)36)28(26-29(27)31(33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3

InChI Key

DJEMIKQUMRVMLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1CCCCCCCCCCCC)B(O)O)CCCCCCCCCCCC)(O)O

Origin of Product

United States

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